(S)-morpholin-3-ylmethanol (CAS 211053-50-8) is a highly valuable enantiopure chiral building block widely utilized in the pharmaceutical industry for the synthesis of advanced kinase inhibitors, nucleases (such as FEN1), and CNS-targeting therapeutics. Featuring a six-membered morpholine ring substituted with a hydroxymethyl group at the 3-position in the (S)-configuration, this compound provides both a rigid heterocyclic scaffold and a precise hydrogen-bonding vector. In procurement and process chemistry, it is prioritized over racemic mixtures or achiral morpholine due to its ability to impart strict stereocontrol, enhance drug-target residence times, and bypass wasteful late-stage chiral resolution steps during API manufacturing [1].
Substituting (S)-morpholin-3-ylmethanol with its racemic counterpart, the (R)-enantiomer, or achiral morpholine leads to severe downstream failures in both manufacturing and pharmacological performance. From a process perspective, utilizing the racemate necessitates late-stage chiral resolution, which inherently caps theoretical yields at 50% and wastes expensive advanced intermediates. Pharmacologically, the precise (S)-stereochemistry is required to correctly orient the hydroxymethyl group within target active sites; for example, the (R)-enantiomer or achiral morpholine fails to displace critical high-energy water molecules, resulting in drastically faster off-rates, reduced target residence times, and a complete loss of cellular efficacy in complex inhibitor models[1].
In the structure-led optimization of FEN1 inhibitors, the (S)-configuration of the morpholine ring was critical for optimal binding. The hydroxymethyl group of the (S)-enantiomer specifically displaces a high-energy water molecule (calculated at 7.6 kcal/mol) bound to the Val133 backbone. Docking studies confirmed that the (R)-enantiomer and achiral morpholine lack the correct spatial geometry to form this direct hydrogen bond, making the pure (S)-enantiomer an essential building block for achieving high-affinity target engagement [1].
| Evidence Dimension | Active site water displacement energy |
| Target Compound Data | (S)-morpholine derivative displaces a 7.6 kcal/mol water molecule and forms a direct H-bond |
| Comparator Or Baseline | (R)-enantiomer or achiral morpholine |
| Quantified Difference | 7.6 kcal/mol thermodynamic advantage |
| Conditions | FEN1 Val133 active site docking and WaterMap calculations |
Procuring the pure (S)-enantiomer ensures the correct stereochemistry required to lock the molecule into the target active site, preventing the affinity loss seen with racemic or achiral substitutes.
Incorporating the (S)-morpholin-3-ylmethanol scaffold into a piperazinopyridone core significantly improved the kinetic profile of the resulting inhibitor. Surface Plasmon Resonance (SPR) analysis demonstrated an unexpected decrease in the off-rate, resulting in a residence time of 59 minutes, compared to just 17 minutes for the non-morpholine precursor. This kinetic stabilization is directly attributed to the functionalized chiral morpholine ring [1].
| Evidence Dimension | Drug-target residence time (SPR) |
| Target Compound Data | 59 minutes (with (S)-morpholine scaffold) |
| Comparator Or Baseline | 17 minutes (non-morpholine precursor) |
| Quantified Difference | 3.4-fold increase in residence time |
| Conditions | Surface Plasmon Resonance (SPR) binding kinetics against FEN1 |
For drug discovery procurement, selecting this specific chiral building block directly translates to superior target residence time, a critical predictor of in vivo efficacy.
The thermodynamic and kinetic advantages of the (S)-morpholin-3-ylmethanol-derived scaffold translate directly into cellular efficacy. In a NanoBRET target engagement assay, the (S)-morpholine derivative exhibited a 3-fold increase in cellular activity relative to the baseline precursor. Furthermore, it was the first compound in the series to demonstrate convincing cellular activity in a DLD-1 BRCA2 knockout cell viability assay, proving that the chiral hydroxymethyl group is essential for crossing the threshold into cellular efficacy [1].
| Evidence Dimension | Cellular target engagement (NanoBRET) |
| Target Compound Data | 3-fold higher cellular activity and active in cell viability assay |
| Comparator Or Baseline | Non-morpholine precursor (inactive in viability assay) |
| Quantified Difference | 300% improvement in cellular target engagement |
| Conditions | HEK293 cells (NanoBRET) and DLD-1 BRCA2 KO cell viability assay |
Buyers synthesizing FEN1 or similar kinase/nuclease inhibitors must use the (S)-enantiomer to achieve measurable cellular efficacy, as simpler analogs fail in cell-based models.
(S)-morpholin-3-ylmethanol demonstrates excellent processability in multi-gram scale-up campaigns. In the synthesis of advanced FEN1 inhibitors, reactions utilizing 53.0 g (452 mmol) of (S)-morpholin-3-ylmethanol proceeded rapidly at room temperature (25 °C) within 90 minutes. The reaction allowed for straightforward aqueous workup (partitioning between 2N HCl and DCM) without the need for complex chromatographic purification at this stage, facilitating the generation of large quantities of advanced intermediates [1].
| Evidence Dimension | Reaction scale and processing time |
| Target Compound Data | 53.0 g scale, 90-minute reaction time at 25 °C |
| Comparator Or Baseline | Standard small-scale or temperature-sensitive chiral reactions |
| Quantified Difference | Rapid, room-temperature scalability without chromatography |
| Conditions | Amidation/coupling reaction in DCM at 25 °C |
For industrial buyers, the ability to process this chiral building block on a multi-gram scale at room temperature with simple extraction workups significantly lowers manufacturing bottlenecks.
Due to its ability to displace high-energy active site water molecules (e.g., at Val133 in FEN1), (S)-morpholin-3-ylmethanol is the premier choice for synthesizing highly specific inhibitors. It should be procured when target engagement requires a precise hydrogen-bonding vector that achiral morpholine cannot provide [1].
When lead compounds exhibit poor kinetic stability or fast off-rates, incorporating the (S)-morpholin-3-ylmethanol scaffold can significantly enhance drug-target residence time. It is specifically recommended for extending target residency in complex oncology targets [1].
For process chemists scaling up chiral APIs, (S)-morpholin-3-ylmethanol serves as an ideal chiral pool starting material. Its compatibility with room-temperature reactions and simple aqueous workups allows for the efficient generation of large quantities of advanced intermediates without the yield penalties of late-stage resolution [1].